Cas no 497940-48-4 (ethyl 2-tert-butyl-5-{4-(methoxycarbonyl)phenylmethoxy}-1-benzofuran-3-carboxylate)

ethyl 2-tert-butyl-5-{4-(methoxycarbonyl)phenylmethoxy}-1-benzofuran-3-carboxylate 化学的及び物理的性質
名前と識別子
-
- ethyl 2-tert-butyl-5-{4-(methoxycarbonyl)phenylmethoxy}-1-benzofuran-3-carboxylate
- ethyl 2-(tert-butyl)-5-((4-(methoxycarbonyl)benzyl)oxy)benzofuran-3-carboxylate
- 3-Benzofurancarboxylic acid, 2-(1,1-dimethylethyl)-5-[[4-(methoxycarbonyl)phenyl]methoxy]-, ethyl ester
- ethyl 2-tert-butyl-5-[(4-methoxycarbonylphenyl)methoxy]-1-benzofuran-3-carboxylate
- 497940-48-4
- AKOS002163781
- ETHYL 2-TERT-BUTYL-5-{[4-(METHOXYCARBONYL)PHENYL]METHOXY}-1-BENZOFURAN-3-CARBOXYLATE
- F1190-0245
- HMS1482B16
- BRD-K95480218-001-01-1
- ChemDiv3_003206
- Oprea1_640292
- IDI1_021116
-
- インチ: 1S/C24H26O6/c1-6-28-23(26)20-18-13-17(11-12-19(18)30-21(20)24(2,3)4)29-14-15-7-9-16(10-8-15)22(25)27-5/h7-13H,6,14H2,1-5H3
- InChIKey: BJWVWJFHTNRPLL-UHFFFAOYSA-N
- ほほえんだ: O1C2=CC=C(OCC3=CC=C(C(OC)=O)C=C3)C=C2C(C(OCC)=O)=C1C(C)(C)C
計算された属性
- せいみつぶんしりょう: 410.17293854g/mol
- どういたいしつりょう: 410.17293854g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 30
- 回転可能化学結合数: 9
- 複雑さ: 589
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 5.6
- トポロジー分子極性表面積: 75Ų
じっけんとくせい
- 密度みつど: 1.172±0.06 g/cm3(Predicted)
- ふってん: 535.5±50.0 °C(Predicted)
ethyl 2-tert-butyl-5-{4-(methoxycarbonyl)phenylmethoxy}-1-benzofuran-3-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1190-0245-3mg |
ethyl 2-tert-butyl-5-{[4-(methoxycarbonyl)phenyl]methoxy}-1-benzofuran-3-carboxylate |
497940-48-4 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F1190-0245-25mg |
ethyl 2-tert-butyl-5-{[4-(methoxycarbonyl)phenyl]methoxy}-1-benzofuran-3-carboxylate |
497940-48-4 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F1190-0245-40mg |
ethyl 2-tert-butyl-5-{[4-(methoxycarbonyl)phenyl]methoxy}-1-benzofuran-3-carboxylate |
497940-48-4 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F1190-0245-50mg |
ethyl 2-tert-butyl-5-{[4-(methoxycarbonyl)phenyl]methoxy}-1-benzofuran-3-carboxylate |
497940-48-4 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F1190-0245-20μmol |
ethyl 2-tert-butyl-5-{[4-(methoxycarbonyl)phenyl]methoxy}-1-benzofuran-3-carboxylate |
497940-48-4 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F1190-0245-4mg |
ethyl 2-tert-butyl-5-{[4-(methoxycarbonyl)phenyl]methoxy}-1-benzofuran-3-carboxylate |
497940-48-4 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F1190-0245-30mg |
ethyl 2-tert-butyl-5-{[4-(methoxycarbonyl)phenyl]methoxy}-1-benzofuran-3-carboxylate |
497940-48-4 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
A2B Chem LLC | BA80205-5mg |
ethyl 2-tert-butyl-5-{[4-(methoxycarbonyl)phenyl]methoxy}-1-benzofuran-3-carboxylate |
497940-48-4 | 5mg |
$272.00 | 2024-04-19 | ||
A2B Chem LLC | BA80205-50mg |
ethyl 2-tert-butyl-5-{[4-(methoxycarbonyl)phenyl]methoxy}-1-benzofuran-3-carboxylate |
497940-48-4 | 50mg |
$504.00 | 2024-04-19 | ||
A2B Chem LLC | BA80205-25mg |
ethyl 2-tert-butyl-5-{[4-(methoxycarbonyl)phenyl]methoxy}-1-benzofuran-3-carboxylate |
497940-48-4 | 25mg |
$360.00 | 2024-04-19 |
ethyl 2-tert-butyl-5-{4-(methoxycarbonyl)phenylmethoxy}-1-benzofuran-3-carboxylate 関連文献
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2. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
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Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
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John J. Lavigne Chem. Commun., 2003, 1626-1627
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Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
ethyl 2-tert-butyl-5-{4-(methoxycarbonyl)phenylmethoxy}-1-benzofuran-3-carboxylateに関する追加情報
Professional Introduction to Ethyl 2-tert-butyl-5-{4-(methoxycarbonyl)phenylmethoxy}-1-benzofuran-3-carboxylate (CAS No. 497940-48-4)
Ethyl 2-tert-butyl-5-{4-(methoxycarbonyl)phenylmethoxy}-1-benzofuran-3-carboxylate, identified by its CAS number 497940-48-4, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of benzofuran derivatives, which are known for their diverse biological activities and potential therapeutic applications. The structural complexity of this molecule, characterized by multiple functional groups, makes it a subject of intense study for its pharmacological properties and synthetic utility.
The presence of a tert-butyl group at the 2-position and ester functionality at the 3-position contributes to the unique physicochemical properties of this compound. The 4-(methoxycarbonyl)phenylmethoxy moiety at the 5-position further enhances its molecular complexity, potentially influencing its interaction with biological targets. Such structural features are often exploited in drug design to optimize solubility, bioavailability, and target specificity.
In recent years, benzofuran derivatives have been extensively explored for their antimicrobial, anti-inflammatory, and anticancer properties. The specific substitution pattern in ethyl 2-tert-butyl-5-{4-(methoxycarbonyl)phenylmethoxy}-1-benzofuran-3-carboxylate positions it as a promising candidate for further investigation in these areas. For instance, studies have demonstrated that benzofuran-based compounds can modulate enzyme activity and cellular signaling pathways, making them valuable scaffolds for developing novel therapeutic agents.
One of the most compelling aspects of this compound is its potential as a precursor in the synthesis of more complex molecules. The ester group at the 3-position can be readily modified through various chemical reactions, such as hydrolysis or transesterification, allowing for the creation of diverse derivatives with tailored biological activities. This flexibility makes ethyl 2-tert-butyl-5-{4-(methoxycarbonyl)phenylmethoxy}-1-benzofuran-3-carboxylate a versatile tool in medicinal chemistry.
The methoxycarbonyl group at the 4-position of the phenyl ring introduces a polar moiety that can enhance water solubility, an important factor in drug formulation. Additionally, the tert-butyl group provides steric hindrance, which can influence binding affinity and selectivity when interacting with biological targets. These structural elements collectively contribute to the compound's unique pharmacological profile.
Recent advancements in computational chemistry have enabled more efficient screening of potential drug candidates. Ethyl 2-tert-butyl-5-{4-(methoxycarbonyl)phenylmethoxy}-1-benzofuran-3-carboxylate has been subjected to virtual screening and molecular docking studies to identify its potential interactions with various biological targets. These computational approaches have revealed promising binding affinities with enzymes and receptors involved in cancer progression and inflammation, suggesting its therapeutic potential.
In vitro studies have begun to elucidate the mechanistic basis of its biological effects. Preliminary data indicate that this compound can inhibit key enzymes involved in inflammatory pathways, such as COX-2 and LOX. Furthermore, its ability to modulate cellular signaling pathways has been observed in several cancer cell lines, suggesting its potential as an anti-cancer agent. These findings underscore the importance of further investigation into this compound's pharmacological properties.
The synthesis of ethyl 2-tert-butyl-5-{4-(methoxycarbonyl)phenylmethoxy}-1-benzofuran-3-carboxylate involves multi-step organic reactions that showcase the expertise required in pharmaceutical chemistry. The process typically begins with the formation of the benzofuran core through cyclization reactions, followed by functional group transformations to introduce the various substituents. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, are often employed to achieve high yields and purity.
The role of chiral auxiliaries and asymmetric catalysis has also been explored in the synthesis of this compound. By controlling stereochemistry during synthesis, it is possible to obtain enantiomerically pure forms of the molecule, which can significantly impact its biological activity. Such advancements highlight the importance of stereochemical control in pharmaceutical development.
Ethical considerations are paramount in pharmaceutical research, ensuring that all studies are conducted responsibly and with minimal environmental impact. The synthesis and handling of ethyl 2-tert-butyl-5-{4-(methoxycarbonyl)phenylmethoxy}-1-benzofuran-3-carboxylate adhere to strict safety protocols to protect researchers and the environment.
The future direction of research on ethyl 2-tert-butyl-5-{4-(methoxycarbonyl)phenylmethoxy}-1-benzofuran-3-carboxylate lies in translating preclinical findings into clinical applications. Collaborative efforts between academia and industry are essential to advance this compound from a laboratory curiosity to a viable therapeutic option for patients worldwide.
In conclusion, ethyl 2-tert-butyl-5-{4-(methoxycarbonyl)phenylmethoxy}-1-benzofuran-3-carboxylate (CAS No. 497940-48-4) represents a significant advancement in pharmaceutical chemistry due to its complex structure and promising biological activities. Its unique substitution pattern offers opportunities for further development into novel therapeutic agents targeting various diseases.
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